2-[4-Cyclohexyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-Cyclohexyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetic acid is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-Cyclohexyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetic acid typically involves the formation of the triazole ring followed by the introduction of the cyclohexyl and methoxyphenyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions, often using catalysts to facilitate the reaction. The reaction conditions may include specific temperatures, solvents, and pH levels to ensure optimal yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-[4-Cyclohexyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Various nucleophiles such as halides, amines, and thiols in the presence of catalysts or under specific pH conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[4-Cyclohexyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-Cyclohexyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 2-[4-Cyclohexyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-ylthio]propionic acid
- 2-[4-Cyclohexyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-ylthio]butanoic acid
Comparison: Compared to similar compounds, 2-[4-Cyclohexyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetic acid may exhibit unique properties such as higher stability, specific biological activity, or improved solubility. These differences can make it more suitable for certain applications, highlighting its uniqueness in the field of triazole derivatives.
Properties
Molecular Formula |
C17H21N3O3S |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-[[4-cyclohexyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C17H21N3O3S/c1-23-14-9-7-12(8-10-14)16-18-19-17(24-11-15(21)22)20(16)13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,21,22) |
InChI Key |
HCRXFCCXRPPBRV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3CCCCC3)SCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.